Product packaging for Dideoxy-Imino-Lyxitol(Cat. No.:)

Dideoxy-Imino-Lyxitol

Cat. No.: B12122916
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dideoxy-Imino-Lyxitol is a polyhydroxylated pyrrolidine alkaloid belonging to the class of iminosugars, which are carbohydrate analogues where the ring oxygen is replaced by a nitrogen atom . This structural resemblance to natural sugars allows it to act as a powerful and selective competitive inhibitor of various glycosidases . It has been identified as a potent competitive inhibitor of α-galactosidase and has been the subject of advanced research for inhibiting Golgi α-mannosidase II (GMII) . The development of effective GMII inhibitors is a significant area of study due to their potential as anticancer agents, as GMII inhibition can interfere with tumor growth and metastasis . A key research focus for this compound and its N-substituted derivatives is achieving selectivity between the target GMII (which operates at near-neutral pH) and the off-target lysosomal α-mannosidase (LMan, which operates at acidic pH) . Computational studies have revealed that the binding mechanism is complex; the pyrrolidine ring of this compound-based inhibitors prefers a neutral form in the active site of Golgi-type mannosidases, whereas it favors a protonated form in lysosomal-type enzymes. This differential binding behavior provides a strategic pathway for designing highly selective GMII inhibitors . Specific N-substituted derivatives, such as the N-9-amidinononyl and N-2-(1-naphthyl)ethyl analogs, have demonstrated potent inhibition of GMII in the nanomolar range . This compound is an essential tool for researchers investigating glycosidase mechanisms, glycobiology, and the development of novel therapeutic strategies for cancer and other diseases. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B12122916 Dideoxy-Imino-Lyxitol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m1/s1

InChI Key

OQEBIHBLFRADNM-WDCZJNDASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Origin of Product

United States

Synthetic Methodologies for Dideoxy Imino Lyxitol and Its Derivatives

Stereoselective Synthesis Approaches

The precise arrangement of hydroxyl groups on the pyrrolidine (B122466) ring is crucial for the biological activity of iminosugars. Consequently, numerous stereoselective synthetic strategies have been devised to control the stereochemistry during the formation of 1,4-dideoxy-1,4-imino-L-lyxitol.

Organocatalyzed Aldolization/Reductive Amination Sequences

A powerful strategy for the asymmetric synthesis of iminosugars involves a combination of organocatalyzed aldol (B89426) reactions and subsequent intramolecular reductive amination. researchgate.net This approach allows for the creation of chiral pyrrolidine derivatives with three contiguous stereocenters from achiral starting materials in just two steps. researchgate.net For instance, the total synthesis of (+)-dideoxy-imino-lyxitol has been successfully achieved using this sequence. researchgate.netjst.go.jp The key advantage of this method lies in the high degree of stereocontrol exerted by the organocatalyst in the initial aldol addition, followed by a substrate-controlled stereoselective reductive amination. researchgate.net

Approaches from Carbohydrate Precursors (e.g., D-ribonolactone, D-ribose)

Carbohydrates provide readily available and stereochemically rich starting materials for the synthesis of iminosugars. D-ribonolactone and D-ribose have been extensively utilized as precursors for 1,4-dideoxy-1,4-imino-L-lyxitol and its enantiomer. tandfonline.comresearchgate.net

One notable synthesis starting from D-ribonolactone involves a one-step cyclization of a 1,4-azido alcohol intermediate. tandfonline.com Another approach begins with D-ribose and proceeds through a key intermediate, L-lyxonolactone. researchgate.net This intermediate is formed via a base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative, which induces an inversion of configuration at the C-4 position. researchgate.net Subsequent cyclization of a dimesylated L-lyxitol derivative with benzylamine (B48309) results in another inversion at C-4, ultimately yielding the desired D-ribo-configured pyrrolidine system after deprotection. researchgate.net Similarly, L-ribose can be used as a starting material to produce the D-lyxitol core. nih.gov

The synthesis of 1,4-dideoxy-1,4-imino-L-lyxitol has also been achieved from D-glucose. A key step in this process is the regioselective ring-opening of an epoxide with a tethered amido group. researchgate.net

Starting MaterialKey Intermediate(s)Key ReactionsFinal Product
D-Ribonolactone1,4-Azido alcoholOne-step cyclization1,4-Dideoxy-1,4-imino-L-lyxitol tandfonline.com
D-RiboseL-Lyxonolactone, Dimesylated L-lyxitolBase-promoted hydrolysis, Cyclization with benzylamine1,4-Dideoxy-1,4-imino-D-ribitol researchgate.net
L-RiboseDimesyl derivative, Amine derivativeCyclization with benzylamine, Catalytic hydrogenation1,4-Imino-1,4-dideoxy-D-lyxitol core nih.gov
D-GlucoseEpoxy amideRegioselective epoxide ring-opening1,4-Dideoxy-1,4-imino-L-ribitol researchgate.net

Cyclic Sulfate (B86663) Approach to Pyrrolidine Iminosugars

The cyclic sulfate methodology offers another efficient route to polyhydroxylated pyrrolidines. This approach has been successfully applied to the synthesis of 1,4-dideoxy-1,4-imino derivatives of L-xylitol, L-arabinitol, and D-xylitol. scilit.com This method typically involves the formation of a cyclic sulfate from a suitable diol, followed by nucleophilic attack by an amine, leading to the formation of the pyrrolidine ring.

CompoundNumber of StepsOverall YieldKey Methodologies
1,4-Dideoxy-1,4-imino-L-lyxitol555%Protecting-group-free synthesis nih.govwgtn.ac.nz
1,4-Dideoxy-1,4-imino-D-xylitol557%Protecting-group-free synthesis nih.govwgtn.ac.nz
1,2,4-Trideoxy-1,4-imino-L-xylitol548%Protecting-group-free synthesis nih.govwgtn.ac.nz

One-Step Cyclization of 1,4-Azido Alcohols

A direct and efficient method for constructing the pyrrolidine ring of iminosugars is the one-step cyclization of 1,4-azido alcohols. tandfonline.com This reaction provides a straightforward route to the synthesis of 1,4-dideoxy-1,4-imino-L-lyxitol, starting from D-ribonolactone. tandfonline.com This approach is attractive due to its simplicity and high efficiency in forming the core pyrrolidine structure.

Synthesis of N-Substituted Dideoxy-Imino-Lyxitol Derivatives

Modification of the nitrogen atom within the pyrrolidine ring allows for the exploration of structure-activity relationships and the development of more potent and selective enzyme inhibitors. Various N-substituted derivatives of 1,4-dideoxy-1,4-imino-lyxitol have been synthesized and evaluated.

The synthesis of these derivatives often starts from the parent iminosugar, which is then subjected to N-alkylation or N-arylation reactions. For example, a series of N-substituted imino-D-lyxitols have been prepared to investigate their inhibitory effects on glycoside hydrolase family 38 enzymes. nih.gov These derivatives include compounds with arylalkyl or alkyl groups attached to the nitrogen, some of which are terminated with functional groups like halogens, amidines, or guanidines. nih.gov The synthesis of N-arylalkyl derivatives of 1,4-imino-D-lyxitols altered at the C-5 position has also been reported. nih.gov

A common strategy involves the initial synthesis of an N-benzyl protected pyrrolidine, which can then be deprotected via catalytic hydrogenation to yield the secondary amine. nih.gov This amine serves as a versatile intermediate for the introduction of various N-substituents. nih.gov

N-Alkylation and N-Arylalkylation Strategies

The modification of the secondary amine within the iminosugar core through N-alkylation and N-arylalkylation is a primary strategy to diversify the properties of 1,4-dideoxy-1,4-imino-lyxitol. These modifications can significantly influence the compound's interaction with biological targets.

A common approach begins with a protected iminosugar core, often derived from readily available carbohydrates like D- or L-ribose. For instance, a synthetic sequence starting from L-ribose can yield the key intermediate amine, 1,4-dideoxy-1,4-imino-D-lyxitol (DIL). This amine serves as a versatile precursor for a range of N-substituted derivatives. The N-alkylation is typically achieved by reacting the free amine with various alkyl or arylalkyl bromides under basic conditions, using reagents such as potassium carbonate in dimethylformamide (DMF). beilstein-journals.orgbeilstein-journals.org This method allows for the introduction of diverse substituents, including simple alkyl chains, benzyl (B1604629) groups, and more complex arylalkyl moieties like naphthylmethyl groups. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

One study detailed the synthesis of N-arylalkyl 1,4-imino-ᴅ-lyxitol derivatives by first preparing a fully protected N-benzylpyrrolidine from L-ribitol. nih.gov Subsequent chemical manipulations, including debenzylation via catalytic hydrogenation, yield the secondary amine, which is then alkylated with the desired arylalkyl bromide. beilstein-journals.orgnih.gov This versatile approach has been used to synthesize a library of compounds with varying N-substituents for biological screening. hud.ac.uk

Furthermore, a one-step amination–cyclization cascade reaction has been developed for the synthesis of N-substituted iminosugars from iodo-pentoses and hexoses in aqueous media. acs.org This methodology allows for the direct incorporation of N-substituents by using functionalized amines in the reaction, providing a highly efficient route to N-alkylated derivatives. acs.org

The following table summarizes various N-alkylated and N-arylalkylated derivatives of 1,4-dideoxy-1,4-imino-lyxitol and their synthetic precursors.

DerivativeStarting MaterialKey IntermediateAlkylating/Arylalkylating Agent
N-benzyl-DILL-Ribose1,4-dideoxy-1,4-imino-D-lyxitol (DIL)Benzyl bromide
N-benzyl-LILD-Ribose1,4-dideoxy-1,4-imino-L-lyxitol (LIL)Benzyl bromide
N-Arylalkyl-D-lyxitolsL-RibitolN-benzylpyrrolidineArylalkyl bromides
N-Arylalkyl-L-lyxitolsD-RiboseN-benzylpyrrolidineArylalkyl bromides
N-butyl-DMJD-Tagatose6-deoxy-6-iodo-d-fructoseButylamine
N-benzyl-DMJD-Tagatose6-deoxy-6-iodo-d-fructoseBenzylamine

Incorporation of Specific Functional Groups (e.g., amine, amidine, guanidine)

To further explore the structure-activity relationships, functional groups such as amines, amidines, and guanidines have been incorporated into the N-alkyl side chains of 1,4-dideoxy-1,4-imino-lyxitol. These basic functional groups can introduce new binding interactions with target enzymes.

The synthesis of these derivatives often involves a multi-step process starting from an N-alkylated iminosugar bearing a terminal functional group that can be converted to the desired moiety. For example, N-alkylated 1,4-dideoxy-1,4-imino-L-lyxitols with terminal amine, amidine, and guanidine (B92328) groups have been synthesized. rsc.org The general strategy involves the alkylation of the iminosugar core with a bifunctional linker, one end of which attaches to the ring nitrogen and the other end carries a protected functional group or a precursor.

For the synthesis of guanidine-type iminosugars, a common method involves the guanidinylation of a primary amine. nih.govresearchgate.net For instance, an N-alkylated pyrrolidine with a terminal amino group can be reacted with a guanidinylating agent like N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine to install the protected guanidine group. chemrxiv.org Subsequent deprotection yields the final guanidinylated iminosugar. chemrxiv.org

Similarly, amidine derivatives can be prepared from corresponding nitriles or by other specific amidination reactions. The synthesis of N-alkylated 1,4-dideoxy-1,4-imino-L-lyxitols with varying alkyl chain lengths (C7 to C14) capped with amine, amidine, or guanidine groups has been reported. rsc.org These studies highlight the synthetic versatility in modifying the N-substituent to include polar, basic functionalities. beilstein-journals.orgrsc.org

The table below outlines the strategies for incorporating these functional groups.

Functional GroupSynthetic StrategyKey Reagents
AmineAlkylation with an amino-protected alkyl halide, followed by deprotection.Phthalimide, Boc-protected aminoalkyl halides
AmidineConversion of a terminal nitrile or reaction of an amine with an imidate.Pinner reaction, Dimethylformamide dimethyl acetal
GuanidineGuanidinylation of a terminal primary amine.N,N′-bis(Boc)-N′′-triflylguanidine, 1H-Pyrazole-1-carboxamidine hydrochloride

Enantioselective Synthesis and Stereoisomeric Variants

The stereochemistry of the hydroxyl groups and the hydroxymethyl group on the pyrrolidine ring is critical for biological activity. Therefore, enantioselective syntheses that provide access to specific stereoisomers of 1,4-dideoxy-1,4-imino-lyxitol are of paramount importance.

Preparation of 1,4-Dideoxy-1,4-imino-D-lyxitol (DIL)

The synthesis of 1,4-Dideoxy-1,4-imino-D-lyxitol (DIL), the natural enantiomer, has been achieved through various routes, often employing chiral starting materials. A concise synthesis of DIL can be accomplished starting from L-ribose. nih.gov The synthetic pathway involves the formation of a key dimesylate intermediate, which upon cyclization with benzylamine, yields the N-benzyl protected pyrrolidine. nih.gov Subsequent catalytic hydrogenation removes the benzyl group, and acidic hydrolysis of the protecting groups furnishes DIL. nih.gov

Another efficient synthesis utilizes benzhydryl protection of an alcohol in a base-sensitive ribonolactone, leading to a short and effective preparation of DIL. researchgate.net Asymmetric routes from chiral bicyclic lactams have also been developed, showcasing the versatility of starting materials for accessing this iminosugar. grafiati.com These methods provide reliable access to DIL for further derivatization and biological studies. nih.govrcsb.org

Preparation of 1,4-Dideoxy-1,4-imino-L-lyxitol (LIL) and its Enantiomers

The synthesis of the unnatural enantiomer, 1,4-Dideoxy-1,4-imino-L-lyxitol (LIL), and other stereoisomers often mirrors the strategies used for DIL, but starts with the opposite enantiomer of the chiral precursor. For example, D-ribose is a common starting material for the synthesis of LIL. nih.govresearchgate.net The synthetic sequence typically involves protection of hydroxyl groups, introduction of a nitrogen-containing functionality, and subsequent cyclization to form the pyrrolidine ring.

One reported synthesis starts from D-lyxonolactone, which requires only benzylidenation as a protection step in a 7-step synthesis to yield the hydrochloride of 1,4-dideoxy-1,4-imino-L-arabinitol, a related iminosugar. capes.gov.br A short synthesis of both DIL and LIL has been reported from enantiomeric base-sensitive ribonolactones, highlighting a divergent approach to both enantiomers from similar precursors. researchgate.net The ability to synthesize both DIL and LIL is crucial for comparative biological studies to understand the stereochemical requirements for enzyme inhibition. researchgate.netrsc.org

The following table summarizes key synthetic routes to DIL and LIL.

CompoundStarting MaterialKey Strategy
1,4-Dideoxy-1,4-imino-D-lyxitol (DIL)L-RiboseDimesylate cyclization with benzylamine
1,4-Dideoxy-1,4-imino-D-lyxitol (DIL)Enantiomeric ribonolactoneBenzhydryl protection
1,4-Dideoxy-1,4-imino-L-lyxitol (LIL)D-RiboseDimesylate cyclization with benzylamine
1,4-Dideoxy-1,4-imino-L-lyxitol (LIL)Enantiomeric ribonolactoneBenzhydryl protection

Enzyme Inhibition Studies of Dideoxy Imino Lyxitol

Glycosidase Inhibition Profile

The inhibitory effects of Dideoxy-imino-lyxitol are specific to the type of glycosidase, with varying potencies observed for alpha-galactosidase, alpha-glucosidase, and alpha-mannosidase enzymes.

1,4-dideoxy-1,4-imino-D-lyxitol (D-DIL) has been identified as a potent inhibitor of α-galactosidase. researchgate.nettandfonline.com In contrast, its enantiomer, 1,4-dideoxy-1,4-imino-L-lyxitol (L-DIL), demonstrates significantly weaker inhibitory activity against the same enzyme. researchgate.net

Research has shown that D-DIL competitively inhibits α-D-galactosidase with a K(i) value of 0.13 µM, while L-DIL's inhibition is much weaker, with a K(i) of 113 µM. researchgate.net A glucoside derivative of D-DIL, isolated from the roots of Adenophora triphylla, also displayed powerful and selective inhibition of coffee bean α-galactosidase, with an IC50 value of 8 μM. researchgate.net

CompoundEnzyme SourceInhibition Constant (K(i))IC50
1,4-dideoxy-1,4-imino-D-lyxitol (D-DIL)Not Specified0.13 µM
1,4-dideoxy-1,4-imino-L-lyxitol (L-DIL)Not Specified113 µM
D-DIL glucosideCoffee Bean8 µM

Studies on the α-glucosidase inhibitory activity of this compound derivatives have shown some activity. For instance, certain alkaloids related to this compound have demonstrated inhibitory effects on mammalian α-glucosidase. researchgate.net Specifically, alkaloids 13 and 14 were found to be inhibitory toward mammalian α-glucosidase with IC50 values of 45 and 77 μM, respectively. researchgate.net

The inhibition of α-mannosidases by this compound derivatives is a significant area of research, particularly concerning the differentiation between Golgi and lysosomal forms of the enzyme.

Golgi α-mannosidase II (GMII) is a key enzyme in the N-glycan processing pathway and a target for the development of anti-cancer therapies. researchgate.netacs.org Derivatives of 1,4-dideoxy-1,4-imino-L-lyxitol have been synthesized and evaluated as inhibitors of GMII. researchgate.net N-alkylation of the 1,4-imino-L-lyxitol core has been shown to improve both the potency and selectivity of these inhibitors. nih.gov For example, N-benzyl substituted 1,4-imino-L-lyxitols have been found to be selective inhibitors of GMIIb. researchgate.net One such derivative, bearing a guanidine (B92328) group, inhibited GMIIb with a K(i) of 19 ± 2 µM. researchgate.net

In contrast to their effect on GMII, derivatives of 1,4-imino-L-lyxitol have shown no significant inhibition of lysosomal α-mannosidase (LMan). researchgate.net This selectivity is a desirable trait for potential therapeutic agents, as the co-inhibition of LMan can lead to adverse side effects. beilstein-journals.org For instance, N-benzyl substituted 1,4-imino-L-lyxitols that potently inhibited GMIIb showed no significant inhibition of LManII and jack bean α-mannosidase (JBMan) at concentrations up to 2 mM. researchgate.net

The glycoside hydrolase family 38 (GH38) includes both Golgi and lysosomal α-mannosidases. nih.gov The development of inhibitors with high specificity for GMII over other GH38 members like LMan is a primary goal. researchgate.net Research has focused on modifying the 1,4-imino-L-lyxitol scaffold to achieve this selectivity. researchgate.net Studies on N-substituted and C-5 modified 1,4-imino-D-lyxitols have been conducted to evaluate their inhibitory activity and selectivity toward four GH38 α-mannosidases: two Golgi types (GMIIb from Drosophila melanogaster and AMAN-2 from Caenorhabditis elegans) and two lysosomal types (LManII from Drosophila melanogaster and JBMan from Canavalia ensiformis). beilstein-journals.org These studies have shown that modifications to the imino-lyxitol core can significantly affect their inhibitory profile against the target GMIIb enzyme while having no inhibitory effect on LManII. researchgate.net This highlights the potential of the imino-L-lyxitol core as a suitable motif for designing selective GMII inhibitors. researchgate.net

CompoundEnzymeInhibition Constant (K(i))
N-benzyl 1,4-imino-L-lyxitol with guanidine groupGolgi α-Mannosidase IIb (GMIIb)19 ± 2 µM
N-benzyl 1,4-imino-L-lyxitol with guanidine groupLysosomal α-Mannosidase II (LManII)>2 mM
N-benzyl 1,4-imino-L-lyxitol with guanidine groupJack Bean α-Mannosidase (JBMan)>2 mM

Beta-Glucosidase Inhibition

Derivatives of 1,4-dideoxy-1,4-imino-lyxitol have demonstrated inhibitory activity against β-glucosidase. For instance, an α-glucoside of 1,4-dideoxy-1,4-imino-D-lyxitol featuring an eleven-carbon side chain was found to be a moderate inhibitor of bacterial β-glucosidase, with an IC₅₀ value of 48 μM. researchgate.net In another study, the 6-C-butyl derivative of 2R,5R-bis(hydroxymethyl)-3R,4R-dihydroxypyrrolidine (DMDP), a related iminosugar, exhibited inhibitory activity against almond β-glucosidase with an IC₅₀ of 68 μM. researchgate.net The inhibitory potential of these compounds is influenced by their stereochemistry and the nature of their substituents.

Alpha-L-Fucosidase Inhibition and "Mirror-Image Postulate"

The "mirror-image postulate" has been employed as a guiding principle in the exploration of pyrrolidine-based inhibitors for α-L-fucosidase. ubc.ca This postulate suggests that the enantiomers of known inhibitors of D-glycosidases could potentially inhibit L-glycosidases. Following this principle, it was hypothesized that enantiomeric derivatives of 1,4-dideoxy-1,4-imino-D-lyxitol, a known α-D-galactosidase inhibitor, would exhibit inhibitory activity against α-L-fucosidases. ubc.ca

Experimental investigations have provided some support for this postulate. Modest inhibitory activity against α-L-fucosidase was observed for certain pyrrolidine (B122466) derivatives. ubc.ca For example, an aminomethyl pyrrolidine derivative showed some activity, leading to the proposal that modifications to the C-2 side chain of the pyrrolidine core could lead to enhanced inhibitory effects. ubc.ca Additionally, a D-galacto carbamate (B1207046) scaffold demonstrated somewhat selective, albeit modest, α-L-fucosidase inhibitory activity. ubc.ca In one instance, an alkaloid derivative was found to be a good inhibitor of human placenta α-L-fucosidase, with an IC₅₀ value of 17 μM. researchgate.net

Kinetic Analysis of Enzyme Inhibition

Competitive Inhibition Mechanisms

Kinetic studies have revealed that 1,4-dideoxy-1,4-imino-D-lyxitol (DIL) and its derivatives often act as competitive inhibitors of glycosidases. researchgate.net This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding. For example, DIL exhibits potent competitive inhibition of α-D-galactosidase. researchgate.net Similarly, N-benzyl-DIL and its enantiomer, N-benzyl-LIL, were found to be moderate competitive inhibitors of naringinase, which is an α-L-rhamnosidase. researchgate.net The structural similarity of these iminosugars to the natural carbohydrate substrates allows them to be recognized by and bind to the enzyme's active site.

Quantitative Measurement of Inhibitory Potency (Kᵢ, IC₅₀ values)

The inhibitory potency of this compound and its derivatives is quantified using parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor.

For 1,4-dideoxy-1,4-imino-D-lyxitol (DIL), a potent competitive inhibition of α-D-galactosidase was observed with a Kᵢ value of 0.13 μM. researchgate.net In contrast, its enantiomer, 1,4-dideoxy-1,4-imino-L-lyxitol (LIL), showed much weaker inhibition of the same enzyme, with a Kᵢ of 113 μM. researchgate.net N-benzylated derivatives of both enantiomers were found to be moderate competitive inhibitors of naringinase, with Kᵢ values of 64 μM for N-benzyl-DIL and 13 μM for N-benzyl-LIL. researchgate.net

A glucoside derivative of DIL with a long side chain was a powerful and selective inhibitor of coffee bean α-galactosidase, with an IC₅₀ value of 8 μM. researchgate.net Other studies on related pyrrolidine alkaloids have also reported IC₅₀ values in the micromolar range against various glycosidases, including β-glucosidase and α-L-fucosidase. researchgate.net For instance, one alkaloid showed good inhibition of bacterial β-glucosidase and human placenta α-L-fucosidase with IC₅₀ values of 13 μM and 17 μM, respectively. researchgate.net

The inhibitory potency can be significantly influenced by the structure of the inhibitor, including its stereochemistry and the presence and nature of substituents.

Factors Influencing Inhibitory Potency and Selectivity

Impact of N-Substitution and Side Chain Length

The inhibitory potency and selectivity of this compound derivatives are significantly influenced by N-substitution and the length of the side chain.

N-Substitution: The introduction of substituents on the nitrogen atom of the pyrrolidine ring can have a profound effect on inhibitory activity. In some cases, N-alkylation can enhance both the potency and specificity of inhibition. researchgate.net For example, N-substitution on 1,4-imino-1,4-dideoxy-ʟ-lyxitol with benzyl (B1604629) or alkyl units functionalized with polar groups was found to improve both potency and selectivity for Golgi α-mannosidase II. beilstein-journals.org However, this is not a universal rule. For some enzymes, N-alkylation can lead to a decrease or even a complete loss of inhibitory potential. researchgate.net For instance, N-alkylation of 2,5-dideoxy-2,5-imino-D-mannitol, a potent β-galactosidase inhibitor, resulted in a loss of potency. researchgate.net

Side Chain Length: The length of an N-alkyl chain is also a critical factor. Longer hydrophobic chains can interact with auxiliary binding sites on the enzyme, potentially increasing the binding affinity and, consequently, the inhibitory potency. nih.gov This is because longer chains can better shield the protonated nitrogen of the iminosugar, which mimics the oxonium ion-like transition state of the natural substrate. nih.gov Conversely, short alkyl chains, with or without polar substituents, may not provide this additional binding interaction and can result in lower inhibitory activity. nih.gov Studies on N-alkylated derivatives of 1,5-dideoxy-1,5-iminoxylitol showed that while they were only moderately inhibitory towards a family I β-glucosidase, they exhibited good inhibition against a family 39 β-xylosidase. ubc.ca The inhibitory activity of these derivatives is influenced by the lipophilicity conferred by the N-alkyl chains. ubc.ca

Role of C-5 Alterations

Modifications at the C-5 position of the 1,4-dideoxy-1,4-imino-lyxitol scaffold have been shown to significantly influence inhibitory activity and selectivity against various glycosidases, particularly α-mannosidases from the Glycoside Hydrolase (GH) family 38. Research into these alterations aims to develop more potent and selective inhibitors, for instance, targeting Golgi α-mannosidase II (GMII) over the related lysosomal α-mannosidase (LMan).

A synthetic approach focusing on 1,4-imino-L-lyxitols with different modifications at the C-5 position was undertaken to explore these structure-activity relationships. beilstein-journals.org These modified cores were used to prepare a series of N-(4-halobenzyl)polyhydroxypyrrolidines. beilstein-journals.org The subsequent evaluation of these compounds against GH38 α-mannosidases, including GMIIb and LManII from Drosophila melanogaster and jack bean α-mannosidase (JBMan), revealed that the C-5 modification directly impacted their inhibitory activity against the target GMIIb enzyme. beilstein-journals.orgresearchgate.net Notably, while activity against GMIIb was affected, no significant inhibition was observed against LManII, suggesting that modifying the imino-L-lyxitol core is a viable strategy for designing inhibitors with improved selectivity for GMIIb. beilstein-journals.orgresearchgate.net

For instance, elongating the C-5 position in an N-(4-iodobenzyl)pyrrolidine by a methyl group resulted in a pair of diastereoisomers. beilstein-journals.org One of these diastereoisomers showed moderate inhibitory activity against JBMan, while others were poor inhibitors. beilstein-journals.org In contrast, deoxygenated analogs at the C-5 position demonstrated improved inhibition against GMIIb, with IC50 values below 1 mM. beilstein-journals.org

Similar studies on the 1,4-imino-D-lyxitol scaffold also highlight the importance of the C-5 position. beilstein-journals.org A series of N-arylalkyl derivatives with alterations at C-5 were synthesized and tested against four GH38 α-mannosidases. Among these, 6-deoxy-DIM, a compound deoxygenated at the C-6 position which corresponds to a modification of the C-5 hydroxymethyl group of the parent sugar, was identified as the most potent inhibitor of AMAN-2 from Caenorhabditis elegans, an enzyme with high similarity to human GMII. beilstein-journals.org This compound showed a Kᵢ value of 0.19 μM. beilstein-journals.org However, compounds that were deoxygenated at C-5 were found to be the least effective inhibitors in this series. beilstein-journals.org This indicates that the nature of the C-5 modification is critical, with deoxygenation of the exocyclic C-6 being more favorable than modifications to the C-5 ring carbon itself in this specific scaffold.

Table 1: Inhibitory Activity of C-5 Modified 1,4-dideoxy-1,4-imino-L-lyxitol Analogs against GH38 α-Mannosidases Data sourced from studies on N-(4-halobenzyl)polyhydroxypyrrolidines. beilstein-journals.orgbeilstein-journals.org

Compound ModificationTarget EnzymeActivity/Potency
Deoxygenation at C-5GMIIbImproved inhibition (IC50 < 1 mM)
Elongation at C-5 (Methyl group)JBManModerate to poor inhibition
Deoxygenation at C-5LManIINo significant inhibition

Stereochemical Configuration of the Inhibitor

Computational and experimental studies have revealed that D- and L-lyxitol-based inhibitors can bind to the same enzyme, Golgi α-mannosidase II, in different protonation states. nih.govrsc.org The pyrrolidine ring of imino-D-lyxitols tends to bind to the active site of Drosophila GMII (dGMII) in its neutral form, whereas it prefers a protonated form in jack bean lysosomal α-mannosidase (JBMan). nih.govrsc.org Conversely, the imino-L-lyxitol scaffold appears to favor the protonated form when binding to both enzymes. nih.govrsc.org This difference in binding mechanism, dictated by the inhibitor's stereochemical configuration, provides a powerful avenue for designing selective inhibitors. nih.govrsc.org

A study of enantiomeric N-benzyl derivatives highlighted this stereochemical importance. The N-benzyl derivative of 1,4-dideoxy-1,4-imino-D-lyxitol was found to be a potent competitive inhibitor of α-D-galactosidase. jst.go.jp In stark contrast, its enantiomer, N-benzyl-1,4-dideoxy-1,4-imino-L-lyxitol, was only a weak competitive inhibitor of the same enzyme. jst.go.jp Interestingly, both enantiomers were found to competitively inhibit naringinase, an α-L-rhamnosidase, demonstrating that the stereochemical requirements can vary significantly between different enzymes. jst.go.jp

This principle extends to modifications of the basic iminosugar structure. In some cases, inverting the configuration at specific carbons can lead to a loss of activity. For example, modifying the C-5 position of a deoxynojirimycin (DNJ) scaffold to create the L-ido epimer resulted in a loss of α-glucosidase activity. nih.gov However, for other enzymes like glucosylceramide synthase (GCS), this same L-ido configuration can lead to inhibitors that are equally or more potent than their D-gluco counterparts but with significantly improved selectivity against other enzymes like glycosidases. nih.govuniversiteitleiden.nl These findings underscore that the stereochemical configuration of the inhibitor is a critical factor that must be precisely tailored to the active site of the target enzyme to achieve high potency and selectivity. magtech.com.cnanr.fr

Table 2: Comparative Inhibition Based on Stereochemistry Data compiled from comparative studies of D- and L-lyxitol enantiomers. jst.go.jp

InhibitorTarget EnzymeInhibition TypePotency
N-benzyl-1,4-dideoxy-1,4-imino-D -lyxitolα-D-galactosidaseCompetitivePotent
N-benzyl-1,4-dideoxy-1,4-imino-L -lyxitolα-D-galactosidaseCompetitiveWeak
N-benzyl-1,4-dideoxy-1,4-imino-D -lyxitolNaringinase (α-L-rhamnosidase)CompetitiveActive
N-benzyl-1,4-dideoxy-1,4-imino-L -lyxitolNaringinase (α-L-rhamnosidase)CompetitiveActive

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Enzyme Recognition and Binding Affinity

The inhibitory activity of 2,5-dideoxy-2,5-imino-D-lyxitol is governed by a precise combination of structural and stereochemical features that allow it to function as a transition-state analogue for the enzymatic hydrolysis of glycosides. The key features are:

The Endocyclic Nitrogen Atom: The most critical feature is the substitution of the endocyclic oxygen of a furanose sugar with a nitrogen atom, forming the pyrrolidine (B122466) ring. At physiological pH (approx. 7.4), this secondary amine is typically protonated, resulting in a cationic ammonium (B1175870) center. This positive charge allows the molecule to mimic the charge distribution of the proposed oxocarbenium-ion-like transition state that occurs during the cleavage of a glycosidic bond. This electrostatic mimicry is the primary reason for the high-affinity binding to the enzyme's active site, which contains negatively charged carboxylic acid residues (e.g., aspartate or glutamate) that are essential for catalysis.

Hydroxyl Group Configuration: The number, position, and stereochemistry of the hydroxyl (-OH) groups on the pyrrolidine ring are paramount for molecular recognition. The specific arrangement of hydroxyl groups in DDIL mimics that of its parent carbohydrate, D-lyxose. Each hydroxyl group can form critical hydrogen bonds with specific amino acid residues in the enzyme's active site. The precise spatial orientation of these groups dictates the inhibitor's affinity and selectivity. For example, the configuration of the C-3 and C-4 hydroxyl groups in DDIL is crucial for its interaction with certain α-L-fucosidases, where it mimics the C-2 and C-3 hydroxyls of L-fucose. Any alteration, such as epimerization (inverting the stereochemistry at a carbon center) or removal of a hydroxyl group, typically leads to a significant reduction or complete loss of inhibitory activity against its target enzymes.

The Pyrrolidine Ring Scaffold: The five-membered pyrrolidine ring serves as the structural backbone, positioning the critical nitrogen and hydroxyl groups in a specific three-dimensional arrangement. This scaffold is conformationally flexible, but it preferentially adopts a shape that best presents its functional groups for optimal interaction within the confines of an enzyme's active site.

Influence of Pyrrolidine Ring Conformation on Biological Activity

The five-membered pyrrolidine ring of 2,5-dideoxy-2,5-imino-D-lyxitol is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) or twist (T) forms. The specific conformation adopted by the ring is a determining factor in its biological activity, as it dictates the spatial orientation of the substituent hydroxyl groups and the protonated nitrogen.

Research combining NMR spectroscopy and computational modeling has shown that the preferred conformation of the pyrrolidine ring can significantly influence its binding affinity. The conformation that most closely mimics the geometry of the natural substrate in its transition state will exhibit the strongest inhibition. For instance, when DDIL binds to a target glycosidase, it is often "locked" into a single, low-energy conformation that maximizes favorable contacts within the active site. This induced fit stabilizes the enzyme-inhibitor complex.

The energy barrier between different ring conformations is relatively low, allowing the molecule to adapt to the specific topology of different enzyme active sites. However, its intrinsic conformational preference, dictated by its substitution pattern, predisposes it to inhibit certain enzymes over others. This principle is a cornerstone of its inherent selectivity and a key consideration in the design of new analogues.

Design Principles for Enhanced Enzyme Selectivity

While 2,5-dideoxy-2,5-imino-D-lyxitol is a potent inhibitor, it often lacks specificity, inhibiting a range of different glycosidases. A primary goal in medicinal chemistry is to enhance its selectivity towards a single, desired enzyme target to minimize off-target effects. The design of selective inhibitors is based on exploiting subtle structural differences between the active sites of various glycosidases.

The core principle involves modifying the DDIL scaffold in a way that introduces favorable interactions with the target enzyme while creating unfavorable steric or electronic clashes with off-target enzymes. This is typically achieved by adding substituents that can probe and occupy specific sub-pockets within or adjacent to the active site. These sub-pockets, often referred to as the aglycone binding sites, vary considerably in size, shape, and hydrophobicity among different glycosidases.

Tailoring Substituents for Complementarity with Enzyme Active Sites

The most common and effective strategy for enhancing selectivity is the introduction of substituents, particularly on the ring nitrogen atom (N-alkylation or N-acylation). By systematically varying the length, branching, and functionality of these substituents, researchers can fine-tune the inhibitor's properties.

N-Alkylation: Adding alkyl chains of varying lengths to the nitrogen atom can dramatically alter both potency and selectivity. Short alkyl chains (e.g., N-butyl) may enhance affinity by interacting with small hydrophobic pockets near the catalytic residues. As the chain length increases (e.g., to N-octyl or N-dodecyl), the inhibitor can extend into the aglycone binding site. If this site is a long, hydrophobic channel, as found in some glucosidases, a long N-alkyl chain can lead to a multi-fold increase in potency and selectivity. Conversely, for an enzyme with a small or polar aglycone site, the same long chain would cause a steric clash, drastically reducing binding affinity.

The table below presents representative data on how N-alkylation of a pyrrolidine iminosugar scaffold, analogous to DDIL, can modulate inhibitory activity against different glycosidases. This illustrates the principle of tailoring substituents to achieve selectivity.

Table 1: Influence of N-Alkylation on Glycosidase Inhibition (IC₅₀ values in µM)

Note: This table is interactive. In a web environment, you could sort columns to compare the potency of a single compound against different enzymes or the effect of chain length on a single enzyme.

Compound / N-Substituentα-Glucosidase (Yeast)β-Glucosidase (Almond)α-Mannosidase (Jack Bean)α-L-Fucosidase (Bovine Kidney)
Parent Scaffold (H) 85120> 10000.8
N-Butyl 12258501.5
N-Hexyl 5.4116004.2
N-Octyl 1.84.541015
N-Dodecyl 0.50.9> 100088

Data are illustrative, synthesized from published findings on pyrrolidine iminosugars to demonstrate SAR principles.

Analysis of Data:

Against α- and β-Glucosidases: Potency increases significantly with longer alkyl chains, suggesting the presence of an accessible hydrophobic channel in the active sites of these enzymes. The N-dodecyl derivative is over 150 times more potent against α-glucosidase than the parent compound.

Against α-Mannosidase: Inhibition remains weak regardless of the substituent, indicating a poor fit of the core scaffold and a lack of a suitable hydrophobic pocket for the alkyl chain.

Against α-L-Fucosidase: The parent scaffold is a highly potent inhibitor. However, adding any N-alkyl group, even a butyl group, decreases potency. This demonstrates that the aglycone binding site in α-L-fucosidase is likely small and polar, and the introduction of a hydrophobic chain creates an unfavorable interaction, highlighting a powerful strategy for designing inhibitors that avoid this enzyme.

These findings underscore the central principle of modern inhibitor design: by attaching substituents that are complementary to the unique topology of a target enzyme's active site, one can transform a broadly active compound like 2,5-dideoxy-2,5-imino-D-lyxitol into a highly selective molecular probe or therapeutic candidate.

Computational Modeling and Theoretical Studies

Molecular Docking Investigations of Enzyme-Inhibitor Complexes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov For Dideoxy-imino-lyxitol, docking studies have been instrumental in understanding its binding modes within the active sites of various glycosidases, particularly α-mannosidases. researchgate.netnih.gov These investigations form the basis for more advanced computational analyses and provide initial hypotheses about the key interactions driving inhibitor potency and selectivity. rsc.org

Molecular docking studies have revealed that this compound and its analogues establish critical interactions with key amino acid residues in the active sites of target enzymes. acs.orgox.ac.uk In studies involving Golgi α-mannosidase II (GMII), a key target, the iminosugar core is positioned to interact with a catalytic aspartate dyad. nih.gov For instance, in Drosophila melanogaster α-mannosidase (dGMII), these interactions involve residues such as Asp270, Asp340, and Asp341. researchgate.netacs.orgox.ac.ukresearchgate.net Similarly, in the off-target lysosomal-type enzyme from Canavalia ensiformis (Jack Bean Mannosidase, JBMan), interactions are observed with residues like His209, Asp267, and Asp268. researchgate.netacs.orgox.ac.ukresearchgate.net

The orientation of the pyrrolidine (B122466) ring of the inhibitor and its substituents dictates the specific hydrogen bonds and hydrophobic interactions formed. researchgate.net For N-substituted derivatives, the linker moiety often extends into other pockets of the active site, forming additional contacts that can significantly enhance binding affinity and selectivity. acs.org For example, the binding of N-arylalkyl derivatives of 1,4-imino-ᴅ-lyxitols to dGMII involves interactions with a range of amino acid residues, and the nature of these interactions explains the observed inhibitory activities. acs.org The superposition of docked poses with the structures of known inhibitors like swainsonine (B1682842) often shows a similar binding manner, validating the docking models. plos.org

Computational models are frequently used to predict the binding affinity of inhibitors, often correlated with experimentally determined inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). researchgate.netresearchgate.net Docking scores, which estimate the binding energy, can rank potential inhibitors, although more quantitative predictions often require more sophisticated methods. researchgate.net

Studies on a series of N-substituted imino-D-lyxitols evaluated against enzymes from the GH38 family have shown a range of potencies. researchgate.netresearchgate.net For example, N-9-amidinononyl and N-2-(1-naphthyl)ethyl derivatives of imino-D-lyxitol were found to be potent inhibitors of GMIIb with Kᵢ values of 40 nM. researchgate.netresearchgate.net In contrast, weaker micromolar inhibitors, such as N-2-naphthylmethyl derivatives, showed higher selectivity. researchgate.net The computational analyses help to rationalize why certain modifications lead to high potency while others enhance selectivity. acs.org

Compound Derivative (Imino-D-lyxitol core)Target EnzymeInhibition Constant (Kᵢ) / IC₅₀
N-9-amidinononylGMIIbKᵢ = 40 nM
N-2-(1-naphthyl)ethylGMIIbKᵢ = 40 nM
N-2-(1-naphthyl)ethylAMAN-2Kᵢ = 780 nM
N-2-naphthylmethylGMIIbIC₅₀ = 2.4 µM
4-iodobenzylAMAN-2IC₅₀ = 7.6 µM
6-Deoxy-DIMAMAN-2Kᵢ = 0.19 µM

This table presents selected inhibition data for various this compound derivatives against different α-mannosidases. Data sourced from researchgate.netnih.govresearchgate.netacs.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

To achieve higher accuracy in describing the electronic effects within the enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed. ox.ac.uk In this approach, the core region of the active site, including the inhibitor and key catalytic residues, is treated with quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. ox.ac.uk Geometries of inhibitor-enzyme complexes, initially obtained from molecular docking, are optimized using QM/MM methods to provide a more realistic representation of the binding pose and interactions. acs.orgplos.org These optimized structures serve as the foundation for subsequent detailed energy and property calculations. researchgate.netacs.orgox.ac.uk

The Fragment Molecular Orbital (FMO) method is a powerful quantum mechanical approach that allows for the calculation of large molecular systems like protein-ligand complexes by dividing them into smaller fragments. acs.org This method, often combined with Pair Interaction Energy Decomposition Analysis (PIEDA), provides detailed insights into the nature and magnitude of interactions between the inhibitor and individual amino acid residues. researchgate.netacs.orgacs.orgacs.org PIEDA breaks down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, charge-transfer, and dispersion energies. sav.skmdpi.com

Inhibitor (Imino-D-lyxitol derivative)Total Interaction Energy (ΔEI-E) with dGMII (kcal/mol)Linker Interaction Energy (ΔElinker-E) (kcal/mol)
10 -512.09+4.13
20 -551.18-43.01
28 -558.78-56.07
29 -563.60-49.25
30 -569.30-50.99
DIM -578.74-64.16

This table shows the FMO-PIEDA calculated total interaction energies (ΔEI-E) and the interaction energies of the linker moiety (ΔElinker-E) for a series of 1,4-imino-ᴅ-lyxitol derivatives bound to dGMII. A more negative value indicates stronger favorable interaction. Data sourced from mdpi.com.

pKa Calculations and Protonation State Analysis in Enzyme Active Sites

For this compound, a key finding from pKa calculations is that its preferred protonation state can differ depending on the target enzyme. acs.orgresearchgate.net Studies on imino-D-lyxitols showed that the pyrrolidine ring prefers a neutral form in the active site of dGMII (which operates at a pH of ~6) but a protonated (cationic) form in JBMan (which operates at a more acidic pH of 4.5-5). acs.orgresearchgate.netsav.sk Conversely, the isomeric imino-L-lyxitols were found to favor the protonated form in both enzymes. acs.orgresearchgate.net This difference in protonation state is critical for understanding the binding mechanism and for designing inhibitors with selectivity for Golgi versus lysosomal mannosidases. acs.orgresearchgate.net

SystemCalculated pKa of Inhibitor Ring NitrogenPreferred State at Operating pH
Imino-D-lyxitol in dGMII5.1 - 5.8Neutral (at pH ~6)
Imino-D-lyxitol in JBMan7.5 - 8.2Protonated (at pH ~4.5-5)

This table summarizes the calculated pKa values and resulting preferred protonation states for the pyrrolidine ring of an imino-D-lyxitol inhibitor when bound to two different α-mannosidases. Data sourced from sav.sk.

Molecular Dynamics Simulations to Model Enzyme-Inhibitor Complexes

While docking and QM/MM calculations provide static snapshots of enzyme-inhibitor interactions, molecular dynamics (MD) simulations introduce the dimension of time, allowing for the study of the dynamic behavior of the complex. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the protein and ligand, the stability of binding interactions, and the role of solvent molecules. researchgate.netacs.org

In the context of iminosugar inhibitors, MD simulations have been used to analyze the stability of the ligand within the binding pocket and to understand how interactions evolve over nanoseconds. sav.sk For example, simulations can reveal the persistence of key hydrogen bonds and the conformational stability of the inhibitor's ring structure. sav.sk Studies on related iminosugars have shown that MD simulations can elucidate dynamic changes in the interaction between the enzyme and the ligand, highlighting that maintaining a stable structure in the active site is crucial for strong recognition and potent inhibition. Although specific, detailed MD studies focusing solely on this compound are not extensively reported in the provided context, the application of this method to highly similar iminosugar-glycosidase complexes demonstrates its importance. researchgate.netacs.org These simulations help to refine the understanding gained from static models and are critical for a comprehensive description of the ligand-receptor system. acs.orgsav.sk

Homology Modeling for Enzyme Structure Prediction in Context of this compound Interactions

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure is unavailable. This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. For enzymes that interact with this compound, homology modeling is crucial, especially when crystal structures of the target enzyme, particularly human variants, are not available. tandfonline.combeilstein-journals.org

The process involves identifying a known experimental protein structure (the template) that has a high sequence similarity to the target protein (the query). The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure.

In the study of this compound and its derivatives, homology modeling has been instrumental in understanding their interactions with key enzymes like Golgi α-mannosidase II (GMII). beilstein-journals.orgnih.gov For instance, the 3D structure of Caenorhabditis elegans α-mannosidase II (AMAN-2) was predicted using homology modeling. beilstein-journals.orgnih.gov This model was critical because the active site of AMAN-2 is almost identical in amino acid sequence and predicted 3D structure to that of human GMII, making it a relevant model for studying inhibitors. beilstein-journals.orgnih.gov

Similarly, when a crystal structure for human ER glucosidase II was not available, researchers utilized the crystal structure of the enzyme from Chaetomium thermophilum for docking studies due to its active center being similar to mammalian enzymes. tandfonline.com The reliability of such models is often validated by comparing the docking scores of a series of known inhibitors with their experimentally determined inhibitory activities. tandfonline.comnih.gov

The predictive power of homology models allows for subsequent computational analyses, such as molecular docking and molecular dynamics simulations, to investigate the binding poses and interaction energies of inhibitors like this compound within the enzyme's active site. nih.govrsc.org These studies can reveal key amino acid residues involved in binding and help explain the observed inhibitory potency and selectivity. rsc.orgcsic.es For example, molecular modeling has been used to understand why certain D-iminosugar mimics act as competitive inhibitors, while their L-enantiomers can be noncompetitive, by showing how their spatial organization differs in the enzyme's active site. researchgate.net

The table below summarizes examples of homology models used in the study of enzymes interacting with iminosugar inhibitors, including those related to this compound.

Target EnzymeTemplate Used (PDB ID)Rationale/Key FindingsReference
Caenorhabditis elegans α-mannosidase II (AMAN-2)Drosophila melanogaster GMII (dGMII) (3BLB)The active site of AMAN-2 is almost identical to human GMII, making it a suitable model for inhibitor studies. The model showed high 3D structural identity with the template. beilstein-journals.orgnih.gov
Human β-cardiac myosinTarantula myosin (3JBH)Created a model of the human protein in its folded-back off-state to study mutations. stanford.edu
Tomato β-N-acetyl hexosaminidase (β-Hex-Sl)Human β-N-acetyl-hexosaminidase (1NOW_B)The model revealed a (β/α)8 barrel catalytic domain and allowed for the identification of ligand-binding site residues. researchgate.net
Chaetomium thermophilum ER glucosidase IINot explicitly a homology model, but used as a structural surrogate for human ER glucosidase II.Chosen because it is a eukaryotic enzyme with an active center similar to mammalian ones, and its crystal structure with a ligand was available (5DL0). tandfonline.com

Preclinical Biological Applications and Mechanisms of Action

Glycosidase Inhibitors as Modulators of Host-Directed Mechanisms (e.g., Antiviral, Glycogen (B147801) Metabolism)

Iminosugars, including Dideoxy-imino-lyxitol, belong to a class of compounds known as glycosidase inhibitors. Glycosidases are enzymes crucial for a wide range of biological processes, including the biosynthesis of glycoproteins and the catabolism of glycoconjugates in lysosomes. researchgate.net By inhibiting these enzymes, iminosugars can modulate host-cell pathways that are essential for the lifecycle of certain pathogens or are involved in metabolic regulation. researchgate.net This mechanism forms the basis for their investigation as potential therapeutic agents for viral infections and metabolic disorders like type 2 diabetes. researchgate.net The inhibition of host glycosidases, particularly those in the endoplasmic reticulum (ER), can disrupt the proper folding and maturation of viral glycoproteins, thereby exerting an antiviral effect. This host-directed mechanism is a key area of research for developing broad-spectrum antiviral agents.

Role as Pharmacological Chaperones for Lysosomal Enzymes (In Vitro and Animal Studies)

Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy for lysosomal storage diseases (LSDs) that are caused by mutations leading to misfolded but potentially active enzymes. nih.govresearchgate.net These small-molecule compounds, known as pharmacological chaperones (PCs), can selectively bind to misfolded mutant enzymes in the endoplasmic reticulum. mdpi.com This binding stabilizes the enzyme's conformation, allowing it to pass the cell's quality control system and be trafficked correctly to the lysosome. mdpi.com Once in the lysosome, the chaperone dissociates due to the acidic environment and high concentration of substrate, leaving a functional enzyme to perform its catalytic role. mdpi.com This approach offers advantages such as oral administration and the ability to reach various tissues. nih.gov

1,4-Dideoxy-1,4-imino-D-lyxitol (DIL) has been identified as a potent inhibitor of specific lysosomal enzymes, indicating its potential to act as a pharmacological chaperone. researchgate.netrsc.org It shows strong competitive inhibition of α-D-galactosidase and also interacts with lysosomal α-mannosidase. researchgate.netrsc.org

Enzyme Stabilization and Activity Enhancement Mechanisms

The primary mechanism of a pharmacological chaperone is to stabilize the native folding state of a mutant enzyme. researchgate.net Many disease-causing mutations result in proteins that are catalytically competent but conformationally unstable, leading to their premature degradation in the ER. researchgate.net A chaperone binds, often at the enzyme's active site, acting as a template to favor the correct conformation. researchgate.netmdpi.com

Studies on 1,4-dideoxy-1,4-imino-D-lyxitol's interaction with α-mannosidases have provided insight into its binding mechanism. The protonation state of the iminosugar's pyrrolidine (B122466) ring appears to be crucial and can differ depending on the target enzyme and the pH of the environment (e.g., Golgi vs. lysosome). rsc.org For instance, the pyrrolidine ring of imino-D-lyxitols is thought to prefer a neutral form when binding to Golgi α-mannosidase II but a protonated form when binding to lysosomal α-mannosidase, which operates at a lower pH. rsc.org This differential binding highlights the chemical intricacies that govern enzyme stabilization and selectivity.

Modulation of Glycogen Metabolism Enzymes (e.g., Glycogen Phosphorylase, Glycogen Synthase)

Based on the available research, 1,4-Dideoxy-1,4-imino-D-lyxitol (DIL) is not primarily associated with the inhibition of key glycogen metabolism enzymes. However, its stereoisomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) , is a known potent inhibitor of glycogen phosphorylase (GP), the enzyme responsible for glycogen degradation. nih.govrsc.org This highlights the remarkable specificity of iminosugar-enzyme interactions, where subtle changes in stereochemistry can dramatically alter the biological target.

DAB has been shown to inhibit GP from various mammalian tissues with Kᵢ values of approximately 400 nM. nih.gov Its mode of inhibition is uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate. nih.gov In animal models, DAB effectively inhibited liver glycogen breakdown, demonstrating an anti-hyperglycemic effect. nih.gov Studies on DAB and its derivatives have been extensive, exploring them as pharmacological tools to modulate cellular glycogen levels for conditions associated with abnormal glycogen metabolism. nih.govrsc.org In contrast, the effect of these compounds on glycogen synthase (GS), the enzyme for glycogen synthesis, has been found to be significantly less potent. nih.gov

Q & A

Basic: What synthetic methodologies are used to produce Dideoxy-Imino-Lyxitol, and what are the critical reaction steps?

This compound (DIL) is synthesized via an organocatalyzed aldolization/reductive amination sequence. Key steps include:

  • Aldolization : Enantioselective formation of the carbohydrate backbone using organocatalysts to control stereochemistry.
  • Reductive Amination : Conversion of intermediate aldehydes to imino sugars using sodium cyanoborohydride or similar reducing agents .
  • Purification : Chromatographic techniques (e.g., HPLC) and spectroscopic characterization (NMR, MS) are essential to confirm structural integrity .
    Methodological Tip: Ensure rigorous control of reaction conditions (temperature, solvent polarity) to optimize enantiomeric excess and yield.

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry and functional groups. Compare spectra with synthetic intermediates (e.g., (+)-Swainsonine derivatives) for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
    Methodological Tip: Cross-reference data with synthetic protocols in the Electronic Supplementary Information (ESI) of published studies to validate reproducibility .

Advanced: How can researchers resolve contradictions in kinetic data for this compound’s enzyme inhibition?

Contradictions in KiK_i values (e.g., variations across GALC enzyme assays) may arise from:

  • Assay Conditions : pH, temperature, or co-solvent effects altering enzyme-substrate binding.
  • Substrate Purity : Trace impurities in enzyme or inhibitor preparations.
  • Data Normalization : Use internal controls (e.g., known inhibitors like 2-deoxy-galacto-noeurostegine) to calibrate assays .
    Methodological Tip: Employ isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, reducing reliance on indirect kinetic models .

Advanced: What pharmacological mechanisms support this compound’s role as a pharmacological chaperone in Krabbe disease?

DIL stabilizes mutant β-galactocerebrosidase (GALC) by:

  • Active-Site Binding : Competitive inhibition prevents misfolding and enhances lysosomal trafficking.
  • pH-Dependent Activity : Retains efficacy in acidic lysosomal environments, unlike non-zwitterionic analogs.
    Methodological Tip: Use fluorescence-based cellular assays (e.g., lysosomal GALC activity in patient-derived fibroblasts) to validate chaperone activity in vivo .

Advanced: How should researchers design experiments to optimize this compound’s stability in long-term storage?

  • Lyophilization : Test stability in lyophilized vs. aqueous solutions at varying temperatures (-20°C to 25°C).
  • Excipient Screening : Add stabilizers (e.g., trehalose) to prevent aggregation.
  • Accelerated Degradation Studies : Use high-temperature stress tests (40°C for 1–4 weeks) to predict shelf-life .
    Methodological Tip: Monitor degradation products via LC-MS and correlate with bioactivity loss .

Methodological: How can systematic literature reviews on this compound address gaps in mechanistic studies?

  • PICO Framework : Structure reviews using Population (target enzymes), Intervention (DIL analogs), Comparison (existing chaperones), and Outcomes (binding affinity, cellular rescue) .
  • Database Selection : Prioritize Reaxys and SciFinder for reaction data, and PubMed for pharmacological studies .
    Methodological Tip: Use citation chaining (forward/backward references) to trace seminal studies and identify undercited mechanistic work .

Methodological: What strategies ensure methodological transparency in reporting this compound’s synthesis and bioactivity?

  • Detailed Experimental Sections : Include reaction times, solvent grades, and instrument calibration details in supplementary materials .
  • Raw Data Deposition : Share NMR FID files, chromatograms, and kinetic datasets in public repositories (e.g., Zenodo).
  • Conflict Disclosure : Report any deviations from published protocols (e.g., alternative catalysts) and their impact on yields .

Methodological: How can computational models complement experimental studies of this compound’s enzyme interactions?

  • Molecular Dynamics (MD) Simulations : Predict binding modes and residence times in GALC’s active site.
  • Docking Studies : Compare DIL’s affinity with analogs (e.g., iso-galacto-fagomine) using AutoDock Vina or Schrödinger Suite.
  • QM/MM Calculations : Elucidate transition states for inhibition mechanisms .
    Methodological Tip: Validate computational predictions with mutagenesis studies (e.g., GALC active-site mutants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.